![molecular formula C18H19FN4O B2495136 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea CAS No. 1797745-36-8](/img/structure/B2495136.png)

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea" is a complex organic compound that falls under the category of urea derivatives. These compounds are of significant interest in various fields of chemistry and medicine due to their diverse biological activities and potential applications in drug development.

Synthesis Analysis

The synthesis of urea derivatives often involves multi-step chemical reactions, starting from basic building blocks to form the desired complex molecules. For example, the practical synthesis of a key pharmaceutical intermediate closely related to the compound of interest demonstrates the intricate steps involved, including palladium-catalyzed reactions and regioselective chlorinations (Wang et al., 2006). This highlights the complexity and the careful planning required in synthesizing such compounds.

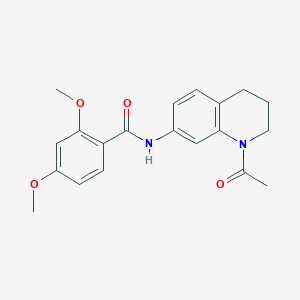

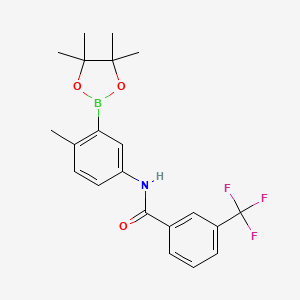

Molecular Structure Analysis

The molecular structure of urea derivatives, including "1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea", can be characterized using various analytical techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These analyses provide detailed insights into the compound's crystal structure, molecular geometry, and electronic properties, which are crucial for understanding its chemical behavior and potential biological activities.

Chemical Reactions and Properties

Urea derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid (Yin et al., 2004) demonstrate the reactivity of similar compounds and their potential for forming complex esters, which could be relevant in developing new chemical entities with desired properties.

科学的研究の応用

Synthesis and Characterization

Research has delved into the synthesis and structure-activity relationships (SAR) of related pyrrolopyridinyl and pyridyl urea derivatives, highlighting their potential as novel compounds with specific biological activities. For example, the synthesis of thieno[3,2-b]pyridinyl urea derivatives has shown promising results as urotensin-II receptor antagonists, providing insights into their potential therapeutic applications (Chae Jo Lim et al., 2014).

Molecular Imaging and Diagnostics

Derivatives similar to the mentioned compound have been investigated for their use in molecular imaging, particularly in positron emission tomography (PET) for cancer diagnostics. For instance, research on [18F]DCFPyL, a PSMA-based PET imaging agent, has shown significant potential in prostate cancer imaging, illustrating how structural analogs of the given compound can play a crucial role in medical diagnostics (Ying Chen et al., 2011).

Binding Studies and Sensor Development

Research has also focused on the binding capabilities of pyridyl ureas, exploring their potential in developing sensors for detecting various substances. The binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of these compounds in sensing applications, leveraging their fluorescence response to detect strong organic acids (L. Jordan et al., 2010).

Material Science and Electrochemistry

Further explorations have been made into the electronic and optical properties of compounds derived from pyrrole and pyridine, indicating their potential applications in material science and electrochemistry. Studies on poly[bis(pyrrol-2-yl)arylenes] have revealed their conducting properties and low oxidation potential, suggesting their usefulness in creating new materials with desired electronic characteristics (G. Sotzing et al., 1996).

Luminescence and Fluorescence

The investigation into the luminescence phenomena of carbon dots derived from citric acid and urea provides molecular insight into the mechanisms behind their blue and green luminescence. Identifying the molecular fluorophore responsible for the observed luminescence opens new avenues for the development of fluorescent materials and devices (W. Kasprzyk et al., 2018).

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSUHMBCSJUADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)